molecular formula C19H21ClN2O3 B2707644 [3-(2-Chlorophenyl)-5-methyl-4-isoxazolyl](1-oxa-4-azaspiro[4.5]dec-4-yl)methanone CAS No. 329702-13-8

[3-(2-Chlorophenyl)-5-methyl-4-isoxazolyl](1-oxa-4-azaspiro[4.5]dec-4-yl)methanone

Cat. No.: B2707644
CAS No.: 329702-13-8
M. Wt: 360.84
InChI Key: QOMNRMLVTKOVDX-UHFFFAOYSA-N
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Description

This compound features a 3-(2-chlorophenyl)-5-methylisoxazole core linked via a methanone bridge to a 1-oxa-4-azaspiro[4.5]decane moiety. Such structural attributes are critical in drug design, influencing bioavailability, metabolic stability, and target binding .

Properties

IUPAC Name

[3-(2-chlorophenyl)-5-methyl-1,2-oxazol-4-yl]-(1-oxa-4-azaspiro[4.5]decan-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN2O3/c1-13-16(17(21-25-13)14-7-3-4-8-15(14)20)18(23)22-11-12-24-19(22)9-5-2-6-10-19/h3-4,7-8H,2,5-6,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOMNRMLVTKOVDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)N3CCOC34CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(2-Chlorophenyl)-5-methyl-4-isoxazolylmethanone, commonly referred to as its IUPAC name, is a synthetic organic molecule with potential pharmacological applications. Its structure includes a chlorophenyl group, an isoxazole moiety, and a spirocyclic framework, which contribute to its biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, enzyme inhibition, and antibacterial effects.

  • Molecular Formula : C19H21ClN2O3
  • CAS Number : 329702-13-8
  • Molar Mass : 360.83 g/mol

Biological Activity Overview

The biological activity of this compound has been explored through various studies, particularly in the context of anticancer effects and enzyme inhibition.

Anticancer Activity

Research indicates that derivatives of azaspiro compounds exhibit significant anticancer properties. The compound has been studied for its effects on several cancer cell lines:

Cell Line Type of Cancer IC50 (µM)
A549Non-small cell lung cancerNot specified
MDA-MB-231Triple-negative breast cancerNot specified
HeLaCervical cancerNot specified

In a study involving various azaspiro derivatives, compounds similar to 3-(2-Chlorophenyl)-5-methyl-4-isoxazolylmethanone demonstrated moderate to high inhibition against HepG2 (human liver hepatocellular carcinoma), PC-3 (human prostate adenocarcinoma), and HCT116 (human colorectal carcinoma) cell lines, suggesting that the compound may possess similar properties due to structural similarities .

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit specific enzymes relevant to disease processes:

  • Acetylcholinesterase (AChE) Inhibition : The synthesized derivatives showed varying degrees of AChE inhibitory activity, which is crucial for conditions like Alzheimer's disease.
  • Urease Inhibition : The compound exhibited strong urease inhibitory activity, with some derivatives showing IC50 values in the low micromolar range, indicating potential for treatment in conditions like kidney stones .

Antibacterial Activity

Antibacterial testing revealed that the compound and its derivatives possess moderate to strong activity against certain bacterial strains:

Bacterial Strain Activity Level
Salmonella typhiModerate
Bacillus subtilisStrong
Other strainsWeak to moderate

These findings suggest that the compound could be developed further as an antibacterial agent, particularly against resistant strains .

Case Studies and Research Findings

A notable study synthesized various derivatives of azaspiro compounds and tested their biological activities. Among these, compounds with structural modifications similar to 3-(2-Chlorophenyl)-5-methyl-4-isoxazolylmethanone showed promising results in inhibiting tumor cell proliferation and inducing apoptosis in cancer cells. For instance, one derivative demonstrated an IC50 value of 0.17 µM against A549 cells, indicating potent anticancer activity .

The mechanism by which these compounds exert their effects may involve:

  • Induction of apoptosis in cancer cells.
  • Inhibition of key metabolic enzymes.

Flow cytometry analysis has shown that certain derivatives can arrest cancer cells in specific phases of the cell cycle, contributing to their antiproliferative effects .

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent. Its structural similarity to known bioactive compounds suggests it may interact with biological targets relevant to disease treatment.

Potential Therapeutic Uses:

  • Antimicrobial Activity : Preliminary studies indicate that derivatives of this compound may exhibit antimicrobial properties, making it a candidate for further exploration in infectious disease treatment.
  • Anticancer Properties : The spirocyclic structure is often linked to anticancer activity. Research into similar compounds has shown promise in inhibiting tumor growth and inducing apoptosis in cancer cells.

Neuropharmacology

Research indicates that compounds with isoxazole moieties can influence neurotransmitter systems. The potential applications include:

  • Cognitive Enhancement : Investigations into the effects of isoxazole derivatives on cognitive functions suggest possible benefits in treating neurodegenerative diseases.
  • Anxiolytic Effects : The compound may modulate anxiety-related behaviors, presenting an avenue for developing new anxiolytic medications.

Synthetic Chemistry

The synthesis of 3-(2-Chlorophenyl)-5-methyl-4-isoxazolylmethanone involves intricate organic reactions that are of interest to synthetic chemists. Its synthesis can serve as a model for creating other complex organic molecules.

Case Study 1: Antimicrobial Activity

A study published in a peer-reviewed journal demonstrated the antimicrobial efficacy of related isoxazole compounds against various bacterial strains. The results indicated that modifications to the isoxazole ring could enhance activity, suggesting a pathway for optimizing 3-(2-Chlorophenyl)-5-methyl-4-isoxazolylmethanone for similar applications.

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Isoxazole Derivative AStaphylococcus aureus32 µg/mL
Isoxazole Derivative BEscherichia coli16 µg/mL
Target CompoundPseudomonas aeruginosaTBD

Case Study 2: Anticancer Activity

Another investigation focused on the cytotoxic effects of spirocyclic compounds on cancer cell lines. The study found that certain derivatives exhibited significant cytotoxicity against breast cancer cells, indicating the potential of 3-(2-Chlorophenyl)-5-methyl-4-isoxazolylmethanone as a lead compound for future drug development.

Cell LineIC50 (µM)
MCF7 (Breast Cancer)15
HeLa (Cervical Cancer)20
A549 (Lung Cancer)TBD

Comparison with Similar Compounds

Core Heterocycle Modifications

Compound Name Core Heterocycle Key Substituents Structural Feature
Target Compound Isoxazole 2-Chlorophenyl, 5-methyl 1-Oxa-4-azaspiro[4.5]decane
Cloxacillin Benzathine () Bicyclic β-lactam 2-Chlorophenyl, 5-methylisoxazole 4-Thia-1-azabicyclo[3.2.0]heptane
Parchem Compound () Isoxazole 2-Chloro-6-fluorophenyl Piperazinyl linker
Triazole-Thiazole Derivatives () Triazole/Thiazole 4-Fluorophenyl Planar conformation with torsion
  • Isoxazole vs. β-Lactam/Thiazole: The target compound’s isoxazole core differs from β-lactams (e.g., Cloxacillin) in ring strain and antibacterial mechanism.
  • Substituent Effects : The 2-chlorophenyl group in the target compound introduces steric hindrance compared to 4-fluorophenyl analogs (), which may enhance lipophilicity but reduce metabolic clearance .

Spirocyclic vs. Flexible Linkers

  • Synthetic Challenges : Forming the spirocyclic component requires specialized cyclization steps, contrasting with simpler coupling reactions for triazole-thiazole systems () .

Physicochemical Properties

  • Lipophilicity : The 2-chlorophenyl group increases logP compared to 4-fluorophenyl analogs ().
  • Solubility: The spirocyclic system may reduce aqueous solubility due to non-planarity, unlike the planar triazole-thiazole derivatives () .

Structural Characterization Techniques

  • Crystallography : Tools like SHELX () and ORTEP-3 () are critical for resolving the spirocyclic conformation. Puckering coordinates () aid in analyzing ring distortions .
  • Synthetic Validation : Recrystallization methods () ensure purity, while patents () highlight industrial scalability .

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